molecular formula C18H18N2O3 B3010063 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-28-9

1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide

Cat. No. B3010063
CAS RN: 1101191-28-9
M. Wt: 310.353
InChI Key: UMIXGJAKTSZANA-UHFFFAOYSA-N
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Description

The compound 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide is a molecule that falls within the category of carboxamide derivatives. These compounds are of significant interest in pharmaceutical research due to their potential biological activities. The synthesis and study of such molecules can lead to the development of new therapeutic agents with antiproliferative properties against various cancer cell lines .

Synthesis Analysis

The synthesis of carboxamide derivatives can involve various strategies. One such method includes the use of nitrile imines and isocyanides in a convergent and efficient two-step process, which can yield pharmaceutically relevant 1-arylindazole-3-carboxamides . Another approach utilizes niobium pentachloride to mediate the conversion of carboxylic acids to the corresponding carboxamides, as demonstrated in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . These methods highlight the versatility and efficiency of modern synthetic techniques in creating complex molecules with potential pharmacological applications.

Molecular Structure Analysis

The molecular structure of carboxamide derivatives can be elucidated using techniques such as X-ray crystallography and Density Functional Theory (DFT) studies. For instance, the crystal and molecular structures of a related molecule, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were reported, providing insights into the three-dimensional arrangement of atoms within the molecule . Such structural analyses are crucial for understanding the relationship between the structure of a compound and its biological activity.

Chemical Reactions Analysis

Carboxamide derivatives can undergo various chemical reactions that are essential for their synthesis and modification. The Buchwald–Hartwig intramolecular cyclization is an example of a chemoselective reaction that can be employed to construct the indazole core of these molecules . Understanding the chemical reactivity of these compounds is vital for the development of new synthetic routes and the optimization of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxamide derivatives, such as solubility, melting point, and stability, are important parameters that influence their pharmacokinetic and pharmacodynamic profiles. These properties are determined by the molecular structure and functional groups present in the compound. For example, the presence of a methoxy group can affect the molecule's lipophilicity, which in turn can influence its absorption and distribution within the body . Detailed analysis of these properties is essential for the design of compounds with desirable therapeutic characteristics.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The compound is utilized in the synthesis of novel heterocyclic compounds, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, showing potential as anti-inflammatory and analgesic agents. These compounds have been identified to inhibit cyclooxygenase-1/2 (COX-1/COX-2) and display significant analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Cytotoxic Activity for Cancer Treatment

1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide derivatives have been investigated for their cytotoxic activities, especially against cancer cell lines. These studies contribute to the identification of less active compounds compared to isomeric series, underscoring the significance of structural variations in determining cytotoxic efficacy (Bu et al., 2000).

Drug Discovery and Synthesis Optimization

The compound has played a key role in drug discovery processes, serving as a key intermediate. Techniques like telescoping processes have been introduced to improve synthesis routes, thereby enhancing the yield and purity of drug compounds crucial for medicinal research (Nishimura & Saitoh, 2016).

Antiproliferative Agents and Tubulin Inhibitors

Derivatives of 1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide have been explored as antiproliferative agents, targeting tubulin at the colchicine binding site and inducing apoptotic cell death. This highlights the potential of these compounds in developing new cancer therapies (Romagnoli et al., 2008).

Development of Antibacterial Agents

Research has been conducted on 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety, designed and synthesized for their antibacterial activities against various bacteria. These studies provide insights into structure-activity relationships, contributing to the development of novel antibacterial drugs (Qu et al., 2018).

properties

IUPAC Name

1-(4-methoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-19-17(21)16-11-13-5-3-4-6-15(13)20(16)18(22)12-7-9-14(23-2)10-8-12/h3-10,16H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIXGJAKTSZANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzoyl)-N-methylindoline-2-carboxamide

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